2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester
Overview
Description
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . It is known for its unique structure, which includes an amino group, a hydroxymethyl group, and a pent-4-enoic acid methyl ester moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-hydroxymethyl-pent-4-enoic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often include a temperature range of 0-50°C and a reaction time of 1-24 hours, depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of 2-amino-2-carboxymethyl-pent-4-enoic acid methyl ester.
Reduction: Formation of 2-amino-2-hydroxymethyl-pentanoic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-hydroxymethyl-pentanoic acid methyl ester
- 2-Amino-2-carboxymethyl-pent-4-enoic acid methyl ester
- 2-Amino-2-hydroxymethyl-pent-4-ynoic acid methyl ester
Uniqueness
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-2-(hydroxymethyl)pent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-7(8,5-9)6(10)11-2/h3,9H,1,4-5,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZWCIAFEWQDBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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